

A Comprehensive Technical Guide to 3-Bromo-6-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-6-fluoro-2-methoxyphenol

Cat. No.: B1524417

[Get Quote](#)

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of polysubstituted aromatic compounds is paramount. Halogenated phenols, in particular, serve as versatile scaffolds and key intermediates for constructing complex molecular architectures. This guide provides an in-depth technical overview of **3-Bromo-6-fluoro-2-methoxyphenol**, a compound distinguished by its unique substitution pattern.

The presence of bromine, fluorine, a methoxy group, and a hydroxyl group on a single benzene ring imparts a distinct combination of reactivity, metabolic stability, and potential for specific molecular interactions. The bromine atom serves as a valuable handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and hydroxyl groups modulate the electronic properties and solubility of the molecule^{[1][2]}. This guide is intended for researchers, medicinal chemists, and process development scientists, offering a detailed exploration of its structure, properties, synthesis, and potential applications.

Chemical Identity and Structure

IUPAC Nomenclature and Structural Elucidation

The formal name of the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is **3-Bromo-6-fluoro-2-methoxyphenol**. The nomenclature is derived from

the following structural analysis:

- Parent Structure: The core is a phenol, where the hydroxyl (-OH) group is assigned locant position 1 on the benzene ring.
- Substituent Numbering: The ring is numbered to give the substituents the lowest possible locants. Following this rule, the methoxy (-OCH₃) group is at position 2, the bromo (-Br) group is at position 3, and the fluoro (-F) group is at position 6.

The image you are requesting does not exist or is no longer available.

imgur.com

Chemical Structure:

(Note: This is a representative 2D

structure based on the IUPAC name.)

Molecular Formula and Identifiers

A consolidated list of identifiers and the molecular formula provides a foundational reference for this compound.

Identifier	Value	Source
Molecular Formula	C ₇ H ₆ BrFO ₂	[3]
Molecular Weight	221.03 g/mol	Calculated
Monoisotopic Mass	219.95352 Da	[3]
Canonical SMILES	COCl=C(C(=C(C=C1)F)Br)O	Derived
InChI Key	CMDAXWAGQKABTP- UHFFFAOYSA-N	[3]
CAS Number	180383-93-7	Not explicitly confirmed for this isomer, but often associated with related structures.

Proposed Synthesis and Rationale

A direct, documented synthesis for **3-Bromo-6-fluoro-2-methoxyphenol** is not readily available in the reviewed literature. However, a scientifically sound synthetic route can be proposed based on established principles of electrophilic aromatic substitution, leveraging known starting materials like 2-fluoro-6-methoxyphenol[4].

Retrosynthetic Analysis and Strategy

The key challenge in synthesizing this molecule is achieving the correct regioselectivity of the bromination. The starting material, 2-fluoro-6-methoxyphenol, has three activating groups: hydroxyl (-OH), methoxy (-OCH₃), and fluoro (-F). Both the hydroxyl and methoxy groups are strong ortho-, para-directors. The fluorine is a weak ortho-, para-director.

- -OH group: Directs to positions 3 and 5.
- -OCH₃ group: Directs to positions 3 and 5.
- -F group: Directs to positions 1 (blocked) and 3.

All three groups strongly activate the C3 position for electrophilic substitution, making it the most probable site for bromination. The C5 position is sterically hindered by the adjacent fluorine atom. Therefore, direct bromination of 2-fluoro-6-methoxyphenol is a highly plausible route.

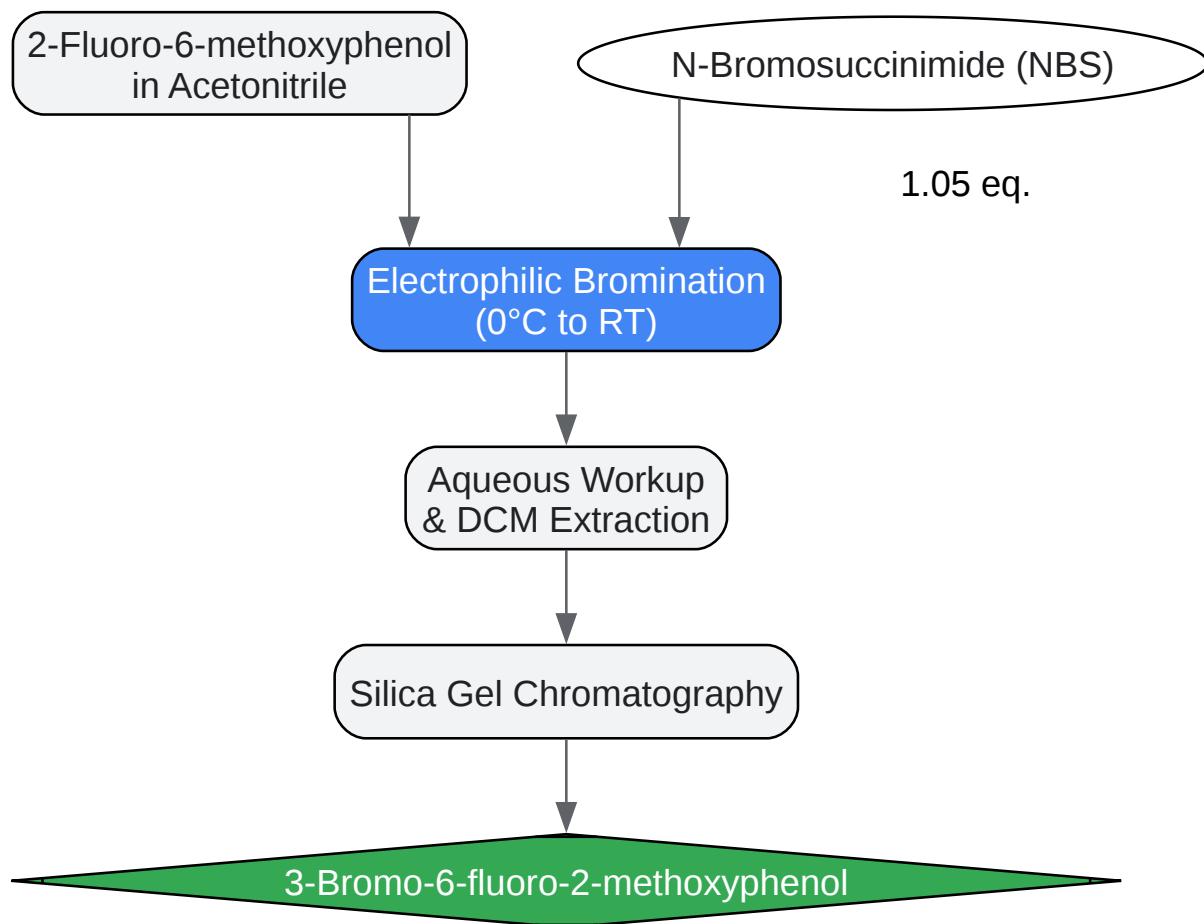
Proposed Synthetic Protocol

This protocol is a hypothetical, self-validating workflow designed for feasibility and control.

Objective: To synthesize **3-Bromo-6-fluoro-2-methoxyphenol** via electrophilic bromination.

Materials:

- 2-Fluoro-6-methoxyphenol (Starting Material)[4]
- N-Bromosuccinimide (NBS) (Brominating Agent)
- Acetonitrile (Solvent)
- Dichloromethane (DCM) (Extraction Solvent)


- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate
- Silica Gel for column chromatography
- Hexanes/Ethyl Acetate (Eluent)

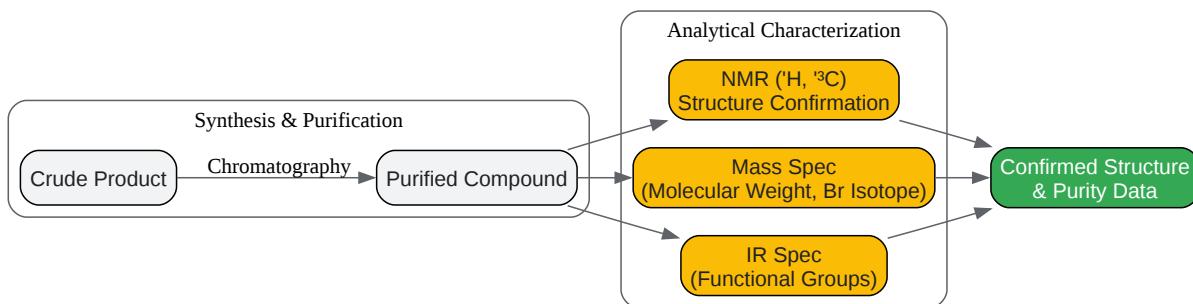
Procedure:

- Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-fluoro-6-methoxyphenol in dry acetonitrile.
- Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
 - Causality: NBS is chosen as a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions compared to using liquid Br₂. Acetonitrile is a suitable polar aprotic solvent for this reaction.
- Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
- Purification (Aqueous Wash): Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
 - Trustworthiness: The aqueous wash steps are critical for removing unreacted NBS, succinimide byproduct, and any acidic impurities, ensuring a cleaner crude product for chromatography.

- Purification (Chromatography): Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure **3-Bromo-6-fluoro-2-methoxyphenol**.
- Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Proposed synthesis of **3-Bromo-6-fluoro-2-methoxyphenol**.

Spectroscopic and Analytical Characterization

To confirm the successful synthesis and structural integrity of the target compound, a multi-technique analytical approach is required.

- ^1H NMR Spectroscopy: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These protons would appear as doublets of doublets due to coupling with each other and with the fluorine atom. A singlet for the methoxy ($-\text{OCH}_3$) protons and a broad singlet for the phenolic ($-\text{OH}$) proton are also expected.
- ^{13}C NMR Spectroscopy: Seven distinct carbon signals are anticipated. The carbon atoms bonded to bromine, fluorine, and oxygen will show characteristic shifts, and the C-F coupling will be observable.
- Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch ($\sim 3300\text{-}3500\text{ cm}^{-1}$), aromatic C-H stretches ($\sim 3000\text{-}3100\text{ cm}^{-1}$), a C-O stretch ($\sim 1200\text{-}1250\text{ cm}^{-1}$), and C-F ($\sim 1000\text{-}1100\text{ cm}^{-1}$) and C-Br ($\sim 500\text{-}600\text{ cm}^{-1}$) stretches.
- Mass Spectrometry (MS): The mass spectrum should display a characteristic molecular ion peak (M^+) and an $(\text{M}+2)^+$ peak of nearly equal intensity, which is the distinctive isotopic signature of a monobrominated compound.

Characterization Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Standard workflow for chemical structure validation.

Applications in Research and Drug Development

3-Bromo-6-fluoro-2-methoxyphenol is not just a chemical curiosity; it is a strategically designed building block for creating more complex molecules, particularly in the pharmaceutical sector[5].

- Medicinal Chemistry Scaffold: The compound serves as an excellent starting point for library synthesis. The bromine atom can be readily functionalized via Suzuki, Sonogashira, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions to introduce diverse substituents.
- Fragment-Based Drug Design (FBDD): Its relatively low molecular weight and distinct functional groups make it an attractive fragment for FBDD screening campaigns.
- Influence of Functional Groups:
 - Fluorine: The introduction of fluorine is a well-established strategy in drug design to block metabolic hotspots, increase binding affinity (through interactions with C-H bonds or by altering pKa), and improve lipophilicity[2].
 - Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a planned step in prodrug design. It also influences the electronic nature of the aromatic ring[1].
 - Phenolic Hydroxyl: The -OH group is a key pharmacophoric feature, capable of acting as a hydrogen bond donor and acceptor. It can be crucial for receptor binding or can be derivatized to create ethers or esters with modified properties.

Safety and Handling

As with all halogenated phenols, **3-Bromo-6-fluoro-2-methoxyphenol** should be handled with appropriate care in a well-ventilated fume hood. While specific toxicity data is unavailable, related compounds like 2-bromo-6-methoxyphenol are known to cause skin and serious eye irritation[6]. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Conclusion

3-Bromo-6-fluoro-2-methoxyphenol represents a valuable and versatile chemical intermediate. Its carefully arranged substituents provide multiple avenues for synthetic elaboration and offer features highly sought after in modern medicinal chemistry. While its synthesis requires careful control of regioselectivity, the principles of electrophilic aromatic substitution suggest a feasible and efficient pathway. The robust analytical techniques outlined in this guide provide a clear framework for its characterization, ensuring its quality and suitability for advanced applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drughunter.com [drughunter.com]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - 3-bromo-2-fluoro-6-methoxyphenol (C7H6BrFO2) [pubchemlite.lcsb.uni.lu]
- 4. 2-Fluoro-6-methoxyphenol, 97% | Fisher Scientific [fishersci.ca]
- 5. 3-Bromo-2-fluoro-6-methoxyphenol [myskinrecipes.com]
- 6. 2-Bromo-6-methoxyphenol | C7H7BrO2 | CID 11019958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Bromo-6-fluoro-2-methoxyphenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1524417#3-bromo-6-fluoro-2-methoxyphenol-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com